6-(methylamino)-9H-carbazol-3-ol
Description
6-(Methylamino)-9H-carbazol-3-ol is a carbazole derivative characterized by a hydroxyl (-OH) group at position 3 and a methylamino (-NHCH₃) substituent at position 6 of the carbazole scaffold. Carbazoles are heterocyclic aromatic compounds with a tricyclic structure, widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
6-(methylamino)-9H-carbazol-3-ol |
InChI |
InChI=1S/C13H12N2O/c1-14-8-2-4-12-10(6-8)11-7-9(16)3-5-13(11)15-12/h2-7,14-16H,1H3 |
InChI Key |
KIDHTYCXMSTLHB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)NC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Carbazole Derivatives
Below is a comparative analysis of 6-(methylamino)-9H-carbazol-3-ol with analogous compounds, focusing on substituent effects, physicochemical properties, and reported biological activities.
Table 1: Structural and Physicochemical Comparison
*Estimated using analogous substituent contributions.
Key Observations:
Substituent Effects on Bioactivity: The methylamino group in this compound increases hydrogen-bond donor capacity (vs. Dimethyl groups in 6-amino-5,8-dimethyl-9H-carbazol-3-ol improve lipophilicity (XLogP = 3.10) but reduce solubility compared to the parent compound . Chloro and acetyl groups in 9-acetyl-3-chloro-9H-carbazole prioritize electrophilic reactivity, making it suitable for photodynamic applications .
ADMET Properties: Higher Topological Polar Surface Area (TPSA) in this compound (58.0 Ų) suggests better aqueous solubility than 6-methyl-9H-carbazol-3-ol (TPSA = 36.0 Ų) but may reduce blood-brain barrier permeability . XLogP values correlate with membrane permeability: this compound (XLogP ~2.75) is less lipophilic than 9-acetyl-3-chloro-9H-carbazole (XLogP = 3.90), favoring systemic circulation over tissue accumulation .
Synthetic Accessibility: this compound can be synthesized via Mannich reactions or hydroxydeboronation, analogous to methods for 5,8-dimethyl-9H-carbazol-3-ol . Protection-deprotection strategies (e.g., benzyl groups in ) are critical for regioselective functionalization of carbazoles .
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